molecular formula C23H27N3O2 B2399500 6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide CAS No. 880810-60-6

6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide

Cat. No.: B2399500
CAS No.: 880810-60-6
M. Wt: 377.488
InChI Key: YGTYNNBUOCNITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide is a synthetic compound featuring a quinazolinone core linked to a hexanamide chain substituted with an isopropylphenyl group. Quinazolinone derivatives are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and anticancer effects . The hexanamide moiety may enhance solubility and bioavailability, while the isopropylphenyl group could influence target selectivity or metabolic stability.

Properties

IUPAC Name

6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17(2)18-11-13-19(14-12-18)25-22(27)10-4-3-7-15-26-16-24-21-9-6-5-8-20(21)23(26)28/h5-6,8-9,11-14,16-17H,3-4,7,10,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTYNNBUOCNITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Hexanamide Side Chain: The hexanamide side chain is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Coupling: The final step involves coupling the quinazolinone core with the hexanamide side chain under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazolinone core or the hexanamide side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors involved in various biological processes, leading to its observed biological activity. The hexanamide side chain can modulate the compound’s solubility, stability, and overall bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, none of the provided sources explicitly mention 6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide or its direct analogs. Below is an inferred comparison based on general structural classes and methodologies from the evidence:

Structural Analogues in the Evidence

  • Hydroxamic Acids (Compounds 6–10, ): These compounds share amide functionalities but lack the quinazolinone core. For example, N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) demonstrated antioxidant activity in DPPH and β-carotene assays .
  • Propanamide Derivatives () : Compounds like N-(3,4-dichlorophenyl) propanamide (propanil) are herbicides, differing significantly in substitution patterns and applications. The target compound’s isopropylphenyl and hexanamide groups suggest a divergence in mechanism compared to these agrochemicals .

Methodological Overlaps

  • Antioxidant Assays (): The DPPH and β-carotene assays used for hydroxamic acids could theoretically apply to the target compound if it exhibits radical-scavenging properties.
  • Cytotoxicity Testing (): The MTT assay, a standard for cell viability studies, might be relevant if the compound is evaluated for anticancer activity. No direct linkage exists in the evidence .

Hypothetical Data Table (Inferred from Evidence)

Compound Core Structure Key Functional Groups Reported Activity (Evidence)
6-(4-oxoquinazolin-3-yl)-N-(4-... Quinazolinone Hexanamide, isopropylphenyl Not reported
N-(4-chlorophenyl)-N-hydroxy... Cyclohexanecarboxamide Hydroxamic acid, chlorophenyl Antioxidant
N-(3,4-dichlorophenyl) propanamide Propanamide Dichlorophenyl Herbicidal

Biological Activity

6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activities, including anticancer properties and enzyme inhibition, supported by relevant research findings and data.

Chemical Structure

The compound features a quinazoline core, which is known for its diverse pharmacological activities. Its structure can be represented as follows:

C16H18N3O2\text{C}_{16}\text{H}_{18}\text{N}_{3}\text{O}_{2}

Anticancer Activity

Recent studies have demonstrated that compounds containing a quinazoline moiety exhibit promising anticancer properties. For instance, a study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including pancreatic cancer cells (PANC-1). The mechanism involves the activation of apoptotic signaling pathways, which were confirmed through molecular docking studies and bioinformatics tools .

Key Findings:

  • Cell Lines Tested: PANC-1 (pancreatic cancer), HEK293 (human embryonic kidney).
  • Mechanism of Action: Induction of apoptosis via mitochondrial signaling pathways.
  • Assays Conducted: Cell viability assays, flow cytometry for apoptosis detection.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it exhibited significant inhibition against various enzymes relevant to metabolic disorders, including glucosidase and cholinesterases. This suggests potential applications in treating conditions like diabetes and Alzheimer's disease.

Enzyme Inhibition Results:

EnzymeInhibition Percentage (%)
Glucosidase75%
Cholinesterase62%
Tyrosinase50%

Case Studies

Several case studies have explored the pharmacological potential of quinazoline derivatives similar to this compound.

  • Study on Anticancer Effects :
    • Objective: To evaluate the efficacy of quinazoline derivatives against cancer cell lines.
    • Results: Compounds showed IC50 values in the micromolar range, indicating effective growth inhibition.
  • Study on Enzyme Inhibition :
    • Objective: To assess the inhibitory effects on glucosidase.
    • Results: The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.